

Commercial Suppliers and Technical Guide for 9-Methyladenine-d3 in Research

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Compound of Interest

Compound Name: 9-Methyl Adenine-d3

Cat. No.: B561801

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methyladenine-d3, a crucial labeled internal standard for advanced research applications. The guide details its commercial availability, key quantitative specifications, and in-depth experimental protocols for its use in mass spectrometry and NMR spectroscopy. Furthermore, it elucidates the role of the analogous N6-methyladenine in DNA repair pathways, offering a broader context for its application in biomedical research.

Commercial Availability and Specifications

9-Methyladenine-d3 is available from several reputable commercial suppliers catering to the research community. The following table summarizes the key quantitative data for this product, facilitating a comparative analysis for procurement.

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight	Purity	Isotopic Enrichment	Format
LGC Standards	TRC-M275915	130859-46-0	$C_6H_4D_3N_5$	152.18	>95%	>99.9% (d_3)	Neat Solid
Toronto Research Chemicals (TRC)	M275915	130859-46-0	$C_6H_4D_3N_5$	152.18	>98%	Not Specified	Neat Solid
Pharmaffiliates	PA STI 060150	130859-46-0	$C_6H_4D_3N_5$	152.18	Not Specified	Not Specified	White Solid

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the most accurate and up-to-date specifications.

Experimental Protocols

9-Methyladenine- d_3 is predominantly utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of its unlabeled counterpart, 9-Methyladenine, and other related methylated adenines. It also serves as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Methylated Adenines by LC-MS/MS

This protocol outlines a general procedure for the quantification of N3-methyladenine in biological samples, such as urine, using 9-Methyladenine- d_3 as an internal standard.[\[1\]](#)

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
- Take a 100 µL aliquot of the supernatant.

- Add 10 μL of the 9-Methyladenine-d3 internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex mix for 30 seconds.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the sample onto the cartridge.
- Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (e.g., N3-methyladenine) and the internal standard (9-Methyladenine-d3). The exact m/z values will depend on the specific methylated adenine being quantified.
- Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the unlabeled standard.

Structural Confirmation by NMR Spectroscopy

This protocol describes a general method for the structural verification and assessment of isotopic enrichment of 9-Methyladenine-d3 using NMR spectroscopy.

1. Sample Preparation:

- Dissolve 1-5 mg of 9-Methyladenine-d3 in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ¹H NMR:
 - Acquire a standard one-dimensional proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the N9 position confirms the high level of deuteration. Residual proton signals can be integrated to estimate the isotopic purity.
- ²H (Deuterium) NMR:
 - Acquire a deuterium NMR spectrum. This will show a signal corresponding to the deuterium atoms at the methyl group, confirming the presence and chemical environment of the label.
- ¹³C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom of the deuterated methyl group will exhibit a characteristic multiplet due to C-D coupling, providing further structural confirmation.
- 2D NMR (Optional):
 - Techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium and carbon signals, providing unambiguous assignment of the labeled position.

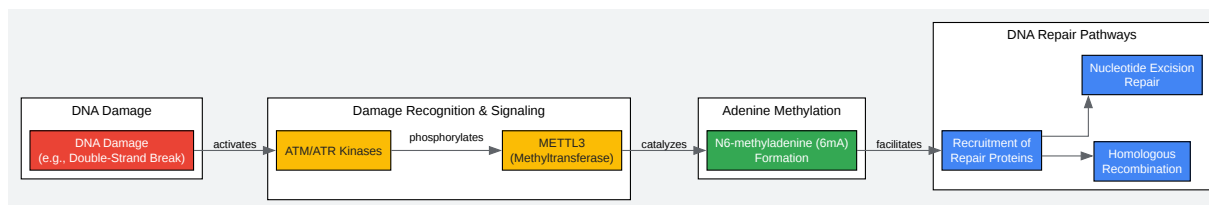
Signaling Pathways and Experimental Workflows

While 9-Methyladenine-d3 itself is a synthetic labeled compound not directly involved in biological signaling, its unlabeled counterpart, N-methyladenine, plays a significant role in various cellular processes, particularly in the context of DNA damage and repair.

Understanding these pathways provides a rationale for the use of 9-Methyladenine-d3 in studying these mechanisms.

N6-Methyladenine in DNA Damage Repair

N6-methyladenine (6mA) in DNA is increasingly recognized as an important epigenetic mark involved in the DNA damage response. It is implicated in pathways such as homologous recombination and nucleotide excision repair, helping to maintain genomic stability.[2][3][4][5]

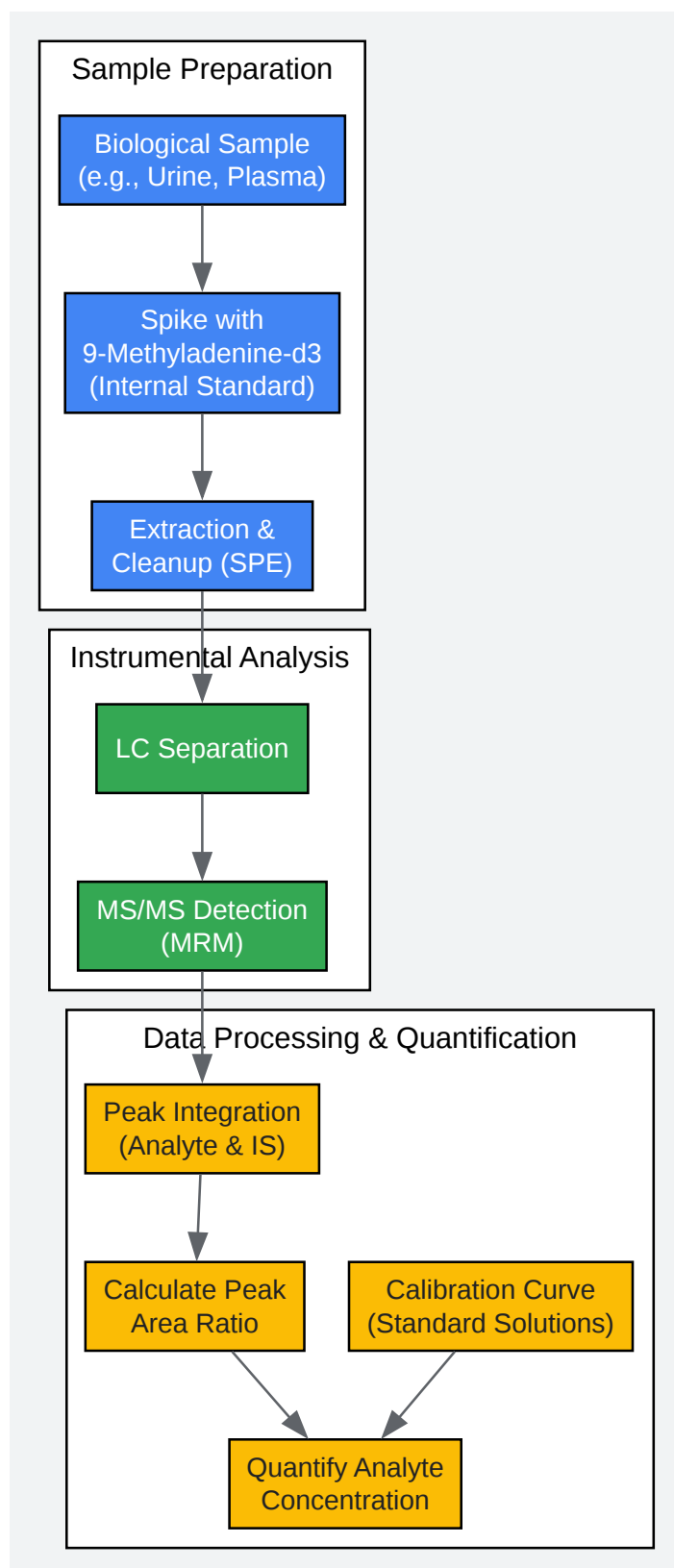


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N6-Methyladenine's Role in DNA Damage Response.

Experimental Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for the quantification of a target analyte in a biological sample using an isotope-labeled internal standard like 9-Methyladenine-d3.



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Isotope Dilution Mass Spectrometry Workflow.

This technical guide provides essential information for researchers utilizing 9-Methyladenine-d3. By offering a centralized resource for supplier data, experimental protocols, and relevant biological context, it aims to facilitate the effective application of this valuable research tool in advancing scientific discovery.

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